molecular formula C10H18ClNO3S B2405916 N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide CAS No. 727718-05-0

N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide

Cat. No. B2405916
CAS RN: 727718-05-0
M. Wt: 267.77
InChI Key: OYNIAFDLRPXDLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has been reported . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of strong base .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available .

Scientific Research Applications

Analgesic Properties

  • Acetamide derivatives, including N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide, have been investigated for their potential analgesic activities. They were tested against various nociceptive stimuli and showed significant analgesic effects without affecting motor coordination in mice (Kaplancıklı et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Some acetamide analogs, including those related to this compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) and had significant non-linear optical (NLO) activity (Mary et al., 2020).

Antioxidant Activity

  • The antioxidant properties of certain acetamide derivatives, closely related to this compound, have been evaluated. These compounds demonstrated considerable antioxidant activity, suggesting potential for new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial and Anticandidal Activities

  • N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, structurally similar to this compound, showed significant antimicrobial activities against pathogenic bacteria and Candida species. They also demonstrated cytotoxic properties, indicating potential for antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Anti-Inflammatory Activity

  • Certain acetamide derivatives, related to this compound, have been synthesized and shown to possess anti-inflammatory activity. These compounds could be explored further for their therapeutic potential in treating inflammation (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action of “N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide” is not directly available .

Safety and Hazards

The safety and hazards of “N-(1,1-dioxothiolan-3-yl)-2-chloro-N-(methylpropyl)acetamide” are not directly available .

properties

IUPAC Name

N-butan-2-yl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-3-8(2)12(10(13)6-11)9-4-5-16(14,15)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNIAFDLRPXDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C1CCS(=O)(=O)C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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